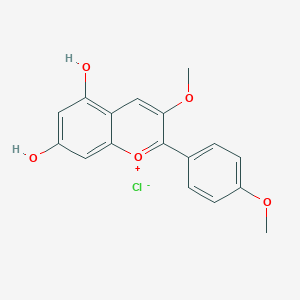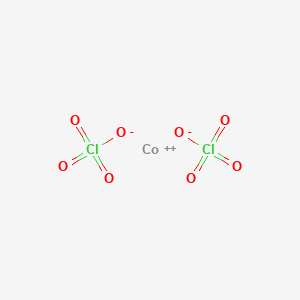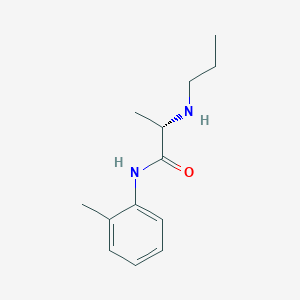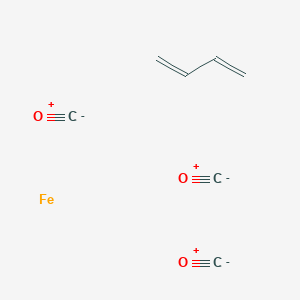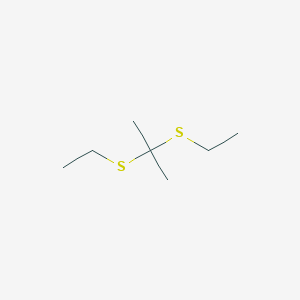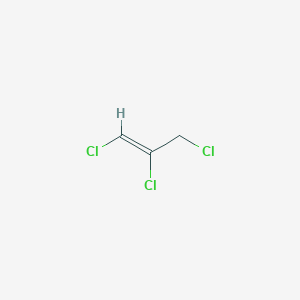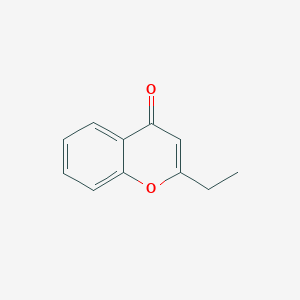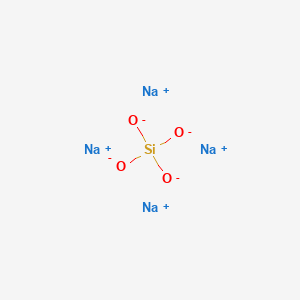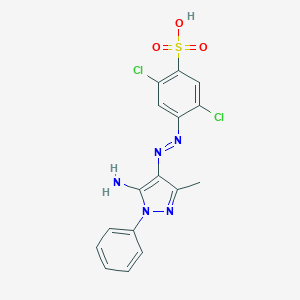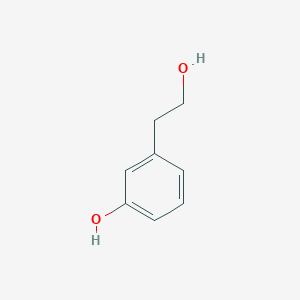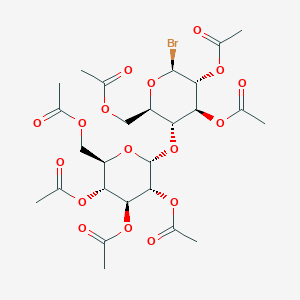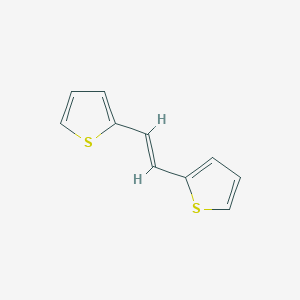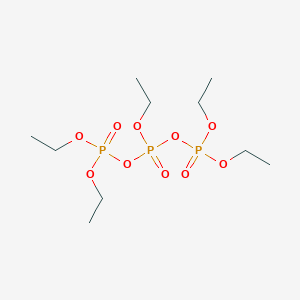
Pentaethyl triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaethyl triphosphate (PETP) is a chemical compound that is widely used in scientific research for its unique properties. PETP is a phosphorylated compound that contains three phosphate groups. It is a colorless and odorless liquid that is highly soluble in water and other polar solvents. PETP is used in various applications, including as a flame retardant, a plasticizer, and a lubricant.
Wissenschaftliche Forschungsanwendungen
Pentaethyl triphosphate is widely used in scientific research for its unique properties. It is used as a phosphorylating agent in the synthesis of nucleotides, peptides, and other biomolecules. Pentaethyl triphosphate is also used as a substrate for enzymes that catalyze the hydrolysis of phosphate esters. Pentaethyl triphosphate is used in the study of enzyme kinetics and the mechanism of enzyme action. Pentaethyl triphosphate is also used in the study of the structure and function of nucleic acids.
Wirkmechanismus
Pentaethyl triphosphate is a phosphorylated compound that contains three phosphate groups. It can form strong hydrogen bonds with other molecules, which makes it an excellent substrate for enzymes that catalyze the hydrolysis of phosphate esters. Pentaethyl triphosphate can also act as a phosphate donor in phosphorylation reactions. The mechanism of action of Pentaethyl triphosphate is complex and is still being studied.
Biochemische Und Physiologische Effekte
Pentaethyl triphosphate has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Pentaethyl triphosphate has also been shown to have antitumor activity and can inhibit the growth of cancer cells. Pentaethyl triphosphate can also affect the activity of other enzymes and proteins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Pentaethyl triphosphate has a number of advantages for lab experiments. It is a highly soluble and stable compound that can be easily synthesized and purified. Pentaethyl triphosphate is also a relatively inexpensive compound, which makes it a cost-effective option for many experiments. However, Pentaethyl triphosphate can be toxic and should be handled with care. It can also be difficult to work with in certain experiments due to its high reactivity.
Zukünftige Richtungen
There are a number of future directions for research on Pentaethyl triphosphate. One area of research is the development of new synthesis methods for Pentaethyl triphosphate that are more efficient and environmentally friendly. Another area of research is the study of Pentaethyl triphosphate as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Pentaethyl triphosphate can also be used as a tool for the study of enzyme kinetics and the mechanism of enzyme action. Further research is needed to fully understand the potential applications of Pentaethyl triphosphate in scientific research.
Synthesemethoden
Pentaethyl triphosphate is synthesized through a reaction between phosphorus pentoxide and ethanol. The reaction is carried out under high temperature and pressure conditions, and the resulting product is purified through distillation. The synthesis method of Pentaethyl triphosphate is well-established and has been used for many years.
Eigenschaften
CAS-Nummer |
10448-50-7 |
|---|---|
Produktname |
Pentaethyl triphosphate |
Molekularformel |
C10H25O10P3 |
Molekulargewicht |
398.22 g/mol |
IUPAC-Name |
bis(diethoxyphosphoryl) ethyl phosphate |
InChI |
InChI=1S/C10H25O10P3/c1-6-14-21(11,15-7-2)19-23(13,18-10-5)20-22(12,16-8-3)17-9-4/h6-10H2,1-5H3 |
InChI-Schlüssel |
HLUKKPLFWYYSGY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
Kanonische SMILES |
CCOP(=O)(OCC)OP(=O)(OCC)OP(=O)(OCC)OCC |
Andere CAS-Nummern |
10448-50-7 |
Synonyme |
Ethyl triphosphate, (EtO)5P3O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



